molecular formula C9H9N3O B13021488 N-(imidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 38922-76-8

N-(imidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B13021488
CAS No.: 38922-76-8
M. Wt: 175.19 g/mol
InChI Key: ARXDIRDGQQSWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Imidazo[1,2-a]pyridine (B132010) Chemistry

N-(imidazo[1,2-a]pyridin-2-yl)acetamide belongs to the larger class of compounds known as imidazo[1,2-a]pyridines. This family is characterized by a fused bicyclic system where an imidazole (B134444) ring is fused to a pyridine (B92270) ring. evitachem.com The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. niscpr.res.in The unique electronic and structural properties of this scaffold allow for a wide range of chemical modifications, making it a versatile backbone for the design of novel molecules with specific functions.

The position of the acetamide (B32628) group on the imidazo[1,2-a]pyridine core significantly influences the compound's properties. In this compound, the acetamide substituent is located at the 2-position of the imidazo[1,2-a]pyridine ring system. This specific substitution pattern is a key determinant of its chemical reactivity and biological activity. The synthesis of such derivatives often involves multi-step protocols, starting from commercially available reagents like 2-aminopyridines. researchgate.net

Historical Perspective of Imidazo[1,2-a]pyridine Derivatives in Chemical Sciences

The study of imidazo[1,2-a]pyridine derivatives has a rich history, with the core structure being the foundation for several commercially successful drugs. bldpharm.com Marketed preparations such as zolpidem, alpidem, and zolimidine (B74062) all feature the imidazo[1,2-a]pyridine scaffold, highlighting its therapeutic relevance. bldpharm.com This historical success has spurred continuous research into new derivatives with the aim of discovering novel therapeutic agents for a wide array of conditions.

Over the decades, research has expanded from focusing on the sedative and anxiolytic properties of early derivatives to exploring their potential in other areas. Extensive studies have revealed that compounds based on the imidazo[1,2-a]pyridine framework exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular effects. nih.govnih.gov This has led to the development of a vast library of imidazo[1,2-a]pyridine derivatives, each with unique substitutions and potential applications. The ongoing investigation into this class of compounds underscores their established importance in the chemical sciences.

Scope and Research Significance of this compound

While the broader imidazo[1,2-a]pyridine family has been extensively studied, research on this compound and its closely related analogues is more recent and targeted. The significance of this particular compound lies in its potential as a building block for more complex molecules and its own intrinsic biological activities.

Recent studies have focused on synthesizing and evaluating derivatives of this compound for various therapeutic applications. For instance, derivatives of this compound have been investigated for their potent antitubercular activity against Mycobacterium tuberculosis. researchgate.net Furthermore, research into related structures, such as N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, has demonstrated significant anticancer activity against various cell lines. niscpr.res.in The core structure of this compound serves as a crucial pharmacophore in the design of these more complex and biologically active molecules.

The table below summarizes some of the key research findings related to this compound and its closely related derivatives, illustrating the scope of its investigation.

Research AreaKey Findings
Antitubercular Activity Derivatives of 2-Chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl) acetamide exhibited good antitubercular activity. researchgate.net
Anticancer Activity N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives showed excellent anticancer activity against SMMC7721 and HCT116 cells. niscpr.res.in
FLT3 Inhibition An imidazo[1,2-a]pyridine-pyridine derivative demonstrated potent and balanced inhibition of FLT3-ITD and its secondary mutants in leukemia cells. nih.gov
PI3K/mTOR Inhibition Imidazo[1,2-a]pyridine derivatives have been designed and evaluated as novel PI3K/mTOR dual inhibitors for cancer therapy. acs.org
Anti-inflammatory Effects A novel imidazo[1,2-a]pyridine derivative showed anti-inflammatory effects by modulating key signaling pathways in cancer cell lines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38922-76-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-imidazo[1,2-a]pyridin-2-ylacetamide

InChI

InChI=1S/C9H9N3O/c1-7(13)10-8-6-12-5-3-2-4-9(12)11-8/h2-6H,1H3,(H,10,13)

InChI Key

ARXDIRDGQQSWAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN2C=CC=CC2=N1

Origin of Product

United States

Synthetic Methodologies for N Imidazo 1,2 a Pyridin 2 Yl Acetamide and Its Core Scaffold

Classical Synthetic Routes to Imidazo[1,2-a]pyridines

The foundational methods for constructing the imidazo[1,2-a]pyridine (B132010) ring system have been established for nearly a century and remain relevant in modern synthesis.

One of the most traditional and widely employed methods for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine (B139424) and an α-haloketone. acs.orgbio-conferences.org This reaction, first reported by Tschitschibabin in 1925, typically involves the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation and dehydration to form the fused imidazole (B134444) ring. bio-conferences.orgacs.org

The process can be carried out under various conditions. While early procedures involved heating in a sealed tube, modern variations have introduced milder and more efficient protocols. bio-conferences.org For instance, catalyst-free versions of this reaction have been developed, proceeding efficiently at room temperature in solvents like dimethylformamide (DMF) or under reflux in ethanol. acs.orgnih.gov In some cases, a base such as potassium carbonate is used to facilitate the reaction. acs.org A multi-step protocol to synthesize derivatives like 2-chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide utilizes a similar strategy, starting with 5-chloropyridin-2-amine and 2-bromo-1-(4-nitrophenyl)ethanone. researchgate.net This highlights how the classical approach remains a cornerstone for creating complex derivatives.

Table 1: Selected Classical Syntheses using α-Haloketones

2-Aminopyridine Derivative α-Haloketone Conditions Outcome Reference(s)
2-Aminopyridine α-Bromoacetophenone DMF, K₂CO₃, Room Temp. Catalyst-free synthesis of 2-arylimidazo[1,2-a]pyridines acs.orgnih.gov
2-Aminopyridine α-Bromo/chloroketones No catalyst, no solvent, 60°C Efficient and clean synthesis of various imidazo[1,2-a]pyridines bio-conferences.org
5-Chloropyridin-2-amine 2-Bromo-1-(4-nitrophenyl)ethanone Multi-step protocol Synthesis of 2-Chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives researchgate.net

The Chichibabin reaction, reported in 1924, originally describes the synthesis of pyridine (B92270) rings from the condensation of aldehydes or ketones with ammonia. wikipedia.org While this primary reaction builds the pyridine ring itself, the term is often associated with the synthesis of imidazo[1,2-a]pyridines through the initial preparation of the 2-aminopyridine precursor. The classical Chichibabin amination of pyridine with sodium amide is a direct method to produce 2-aminopyridine. ntu.edu.sg

Once the 2-aminopyridine is obtained, its subsequent reaction with α-haloketones is frequently referred to as the Chichibabin (or Tschitschibabin) imidazo[1,2-a]pyridine synthesis. bio-conferences.orgresearchgate.net Modifications to the initial amination step have been developed to improve safety and substrate scope, such as using a sodium hydride-iodide composite, which allows the reaction to proceed under milder conditions. ntu.edu.sg Therefore, the Chichibabin methodology is crucial to this field, primarily by providing the key 2-aminoazine starting material required for the subsequent cyclization step.

Contemporary Approaches for N-(imidazo[1,2-a]pyridin-2-yl)acetamide Synthesis

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods, including multi-component and tandem reactions, often enhanced by transition-metal catalysis. These approaches offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity. researchgate.netrsc.org

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing portions of all components, are powerful tools for synthesizing complex heterocyclic systems. researchgate.net For imidazo[1,2-a]pyridines, the most prominent MCR is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). acs.orgresearchgate.net This reaction involves the acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isocyanide to directly form 3-aminoimidazo[1,2-a]pyridine derivatives. acs.orgnih.gov

Various catalysts, including Lewis acids like scandium triflate or environmentally benign catalysts such as iodine or ammonium (B1175870) chloride, have been employed to promote the GBB reaction under mild conditions. researchgate.netmdpi.combeilstein-journals.orgnih.gov The versatility of the GBB reaction allows for the incorporation of diverse functional groups by simply changing the starting components, making it a highly valuable method for creating libraries of imidazo[1,2-a]pyridine derivatives. mdpi.com

Table 2: Selected Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis

Reaction Type Components Catalyst Conditions Product Type Reference(s)
GBB-3CR 2-Aminopyridine, Aldehyde, Isocyanide Ammonium Chloride EtOH, Room Temp. 3-Aminoimidazo[1,2-a]pyridines researchgate.net
GBB-3CR 2-Aminopyrazine, Aryl Aldehyde, tert-Butyl Isocyanide Iodine Ethanol, Room Temp. Imidazo[1,2-a]pyrazine derivatives nih.gov
GBB-3CR 2-Aminopyridine, 2-Azidobenzaldehyde, tert-Butyl Isocyanide Ammonium Chloride MeOH, Room Temp. Imidazo[1,2-a]pyridines functionalized with azides mdpi.com

Tandem reactions, also known as domino or cascade reactions, involve two or more bond-forming transformations that occur consecutively in a single pot without isolating intermediates. This strategy is highly efficient for building complex molecules like this compound and its analogs. acs.org These reactions can combine the formation of the heterocyclic core with the simultaneous introduction of desired functional groups. organic-chemistry.org

Examples include one-pot tandem cyclization/bromination protocols using α-haloketones as both the substrate and a bromine source. nih.gov Other innovative approaches involve the electrochemical tandem sp3(C–H) double amination of acetophenones with pyridine ethylamines to construct 3-acyl imidazo[1,5-a]pyridines. nih.gov The development of tandem sequences, such as combining a GBB reaction with a subsequent Ugi reaction, has enabled the synthesis of complex peptidomimetics built upon the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org

Table 3: Selected Tandem Reactions for Imidazo[1,2-a]pyridine Synthesis | Tandem Process | Key Reagents | Conditions | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Cyclization/Bromination | 2-Aminopyridines, α-Haloketone | t-Butyl hydroperoxide (TBHP) | One-pot synthesis of 3-bromoimidazo[1,2-a]pyridines | nih.gov | | GBB-Ugi Tandem | 2-Aminopyridine, Aldehyde, Isocyanide, then another set of Aldehyde, Amine, Isocyanide | Sc(OTf)₃ | Two-stage, one-pot reaction | Peptidomimetics with imidazo[1,2-a]pyridine core | beilstein-journals.org | | Aminomethylation/ Cycloisomerization | Propiolates, Imines | Cu(I) catalyst | Domino reaction | Imidazo[1,2-a]pyridines | nih.gov | | Functionalization/ Nitrile Insertion/ Cyclization | Alkynes, Nitriles | Visible light photocatalyst, micro-flow reactor | Tandem sequence | Imidazo[1,2-a]pyridinones | researchgate.net |

Transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines by enabling novel bond formations and improving the efficiency and scope of existing reactions. researchgate.netresearchgate.net Copper, palladium, and platinum are among the most frequently used metals for this purpose. nih.govrsc.org

Copper catalysis is particularly prominent, with numerous protocols developed for the synthesis of imidazo[1,2-a]pyridines. nih.gov These include copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes, which proceed via a domino A³-coupling and cycloisomerization sequence. acs.orgbio-conferences.org Copper salts also catalyze the aerobic oxidative cyclization of 2-aminopyridines with ketones or cinnamaldehyde (B126680) derivatives. organic-chemistry.orgnih.gov Palladium and platinum complexes have been synthesized with imidazo[1,5-a]pyridine (B1214698) ligands, indicating their role in organometallic chemistry and catalysis, although direct catalytic applications for the synthesis of the scaffold itself are more commonly associated with copper. rsc.org These metal-catalyzed reactions often feature high yields, broad functional group tolerance, and mild reaction conditions. organic-chemistry.orgnih.gov

Table 4: Selected Transition-Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridines

Metal Catalyst Reaction Type Substrates Conditions Outcome Reference(s)
Cu(II)–Ascorbate Domino A³-coupling/ 5-exo-dig cycloisomerization 2-Aminopyridine, Aldehyde, Alkyne Aqueous micellar media (SDS), 50°C Diverse imidazo[1,2-a]pyridines acs.org
CuI Aerobic Oxidative Cyclization 2-Aminopyridine, Acetophenone Air, 120°C 2,3-Disubstituted imidazo[1,2-a]pyridines organic-chemistry.org
CuI / NaHSO₄·SiO₂ Three-component domino reaction Aldehyde, 2-Aminopyridine, Terminal Alkyne Toluene (B28343), reflux High yields of imidazo[1,2-a]pyridines nih.gov

Compound Reference Table

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Aminopyridine
α-Haloketone
Dimethylformamide (DMF)
Potassium carbonate
2-Chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
5-Chloropyridin-2-amine
2-Bromo-1-(4-nitrophenyl)ethanone
Bromoacetaldehyde
Sodium amide
Sodium hydride
Aldehyde
Ketone
Ammonia
Isocyanide
Scandium triflate
Iodine
Ammonium chloride
2-Aminopyrazine
tert-Butyl isocyanide
2-Azidobenzaldehyde
Dimedone
t-Butyl hydroperoxide (TBHP)
Acetophenone
Alkyne
Nitrile
Copper
Palladium
Platinum
Sodium dodecyl sulfate (B86663) (SDS)
Toluene
Pyridin-2(1H)-one

Metal-Free Amidation and C-C Bond Cleavage Approaches

The synthesis of the imidazo[1,2-a]pyridine skeleton can be achieved through various metal-free condensation reactions. nih.gov A common strategy involves the reaction of 2-aminopyridines with α-halogenocarbonyl compounds. nih.gov Catalyst-free versions of this reaction have been developed, for instance, by performing the reaction at room temperature in a high-boiling solvent like DMF with potassium carbonate as the base. nih.gov

More advanced metal-free strategies involve multicomponent reactions. Molecular iodine, a simple and inexpensive catalyst, can promote the reaction of 2-aminopyridines, ketones, and other components to form the imidazo[1,2-a]pyridine ring system. nih.govacs.org For example, a molecular iodine-catalyzed direct three-component reaction between 2-aminopyridines, ketones, and sulfonyl hydrazides has been reported. acs.org Another approach uses iodine to trigger the cleavage of the N-O bond in oxime esters, generating reactive iminyl radicals that couple regioselectively with pyridines to yield 2-substituted imidazo[1,2-a]pyridines. nih.govacs.org

Recent advancements have also focused on C-H functionalization under transition-metal-free conditions. researchgate.net One notable method for introducing an amide group at the C2-position involves the use of isocyanides as the amide source. An ¹⁸O labeling experiment confirmed that the oxygen atom for the amide was sourced from water, highlighting an innovative and straightforward pathway for C2-amidation. researchgate.net

Derivatization Strategies of the Imidazo[1,2-a]pyridine Core

Once the imidazo[1,2-a]pyridine nucleus is formed, its functionalization is key to developing new molecular entities. The C-3 position is particularly susceptible to electrophilic attack due to its electron-rich character. researchgate.netresearchgate.net

C-3 Functionalization via Aza-Friedel-Crafts Reactions

A simple and efficient method for the C-3 alkylation of imidazo[1,2-a]pyridines utilizes a three-component aza-Friedel-Crafts reaction. nih.govnih.gov This reaction, involving imidazo[1,2-a]pyridines, aldehydes, and amines, can be effectively catalyzed by a Lewis acid such as Yttrium(III) triflate (Y(OTf)₃). nih.govconestogac.on.caresearchgate.net The procedure is notable for its operational simplicity, as it can be conducted in a normal air atmosphere without the need for inert gas protection or anhydrous conditions. nih.govnih.govresearchgate.net This methodology demonstrates excellent functional group tolerance and high atomic economy, and it is scalable to gram-level reactions. nih.govconestogac.on.ca A variety of imidazo[1,2-a]pyridine derivatives have been synthesized with moderate to good yields using this approach. nih.govnih.govresearchgate.net The reaction conditions typically involve heating the substrates with the catalyst in a solvent like toluene. nih.gov

Table 1: Y(OTf)₃-Catalyzed Aza-Friedel-Crafts Reaction of Imidazo[1,2-a]pyridines¹
Imidazo[1,2-a]pyridine Substrate (1)Aldehyde (2a)Amine (3a)ProductYield (%)
2-phenylimidazo[1,2-a]pyridineFormaldehydeMorpholine4-( (2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine75
2-(4-fluorophenyl)imidazo[1,2-a]pyridineFormaldehydeMorpholine4-( (2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)morpholine78
2-(p-tolyl)imidazo[1,2-a]pyridineFormaldehydeMorpholine4-( (2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methyl)morpholine85

¹Data sourced from a study on the three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and amines. nih.gov Reaction conditions: 1 (0.2 mmol), 2a (0.3 mmol), 3a (0.4 mmol), and toluene (1.0 mL), at 110 °C for 12 h. nih.gov

Alkylation and Acylation Reactions

The imidazo[1,2-a]pyridine core is readily functionalized at the C-3 position through various electrophilic substitution reactions, including alkylation and acylation. researchgate.net Friedel-Crafts-type reactions are a powerful strategy for this purpose. nih.gov For instance, a Zn(OTf)₂-catalyzed Friedel-Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes has been achieved under mechanochemical conditions. nih.gov

Acylation, such as the Friedel-Crafts acetylation, also primarily occurs at the C-3 position. researchgate.net Furthermore, palladium-catalyzed coupling reactions like the Suzuki reaction and reactions like the Vilsmeier-Haack reaction can be employed to introduce various acyl and related functional groups to the C-3 position of the imidazo[1,2-a]pyridine scaffold. researchgate.net Copper-catalyzed reactions have also been developed for C-3 functionalization, such as the aerobic oxidative decarboxylative process involving 3-indoleacetic acids, which yields 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines. acs.org

Introduction of Amide Moieties

The introduction of amide functionalities, including the acetamide (B32628) group, onto the imidazo[1,2-a]pyridine scaffold is a key strategy in medicinal chemistry, as these derivatives often exhibit potent biological activities. researchgate.netniscpr.res.innih.gov A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized to explore their therapeutic potential. niscpr.res.in The synthesis involved preparing 8-iodoimidazo[1,2-a]pyridin-6-amine, which then serves as a precursor for introducing the acetamide and other moieties. niscpr.res.in Palladium-catalyzed carbonylation has been successfully used for the introduction of a carboxamide moiety at positions 6 or 8 of the preformed imidazo[1,2-a]pyridine core. researchgate.net

Synthesis of Hybrid Molecules Incorporating Peptidomimetic Fragments

Hybrid molecules that combine the imidazo[1,2-a]pyridine scaffold with peptidomimetic fragments are of significant interest for developing new therapeutic agents. nih.govbeilstein-journals.org A powerful approach for creating such hybrids involves a tandem sequence of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) followed by the Ugi reaction. nih.govbeilstein-journals.orgnih.gov

In this strategy, an imidazo[1,2-a]pyridine-containing heterocyclic acid is first prepared via the GBB-3CR. nih.gov This acid is then used as a component in a subsequent Ugi multicomponent reaction to generate complex peptidomimetics. nih.govbeilstein-journals.org This method allows for the introduction of four points of diversity from readily available starting materials. beilstein-journals.orgnih.gov Researchers found that using acids with a linker between the carboxyl group and an aryl ring improved the solubility and reactivity in the Ugi reactions, leading to better yields of the final hybrid molecules. nih.govbeilstein-journals.org

Table 2: Synthesis of Imidazo[1,2-a]pyridine-Peptidomimetic Hybrids via Ugi Reaction²
Acid ComponentAmineIsocyanideAldehydeProduct Yield (%)
(6-chloro-2-(4-(hydroxymethyl)phenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanoneBenzylaminetert-Butyl isocyanideFormaldehyde~60-70% (typical range)
6-chloro-3-(4-formylbenzoyl)-2-phenylimidazo[1,2-a]pyridineAnilineCyclohexyl isocyanideBenzaldehyde~50-65% (typical range)

²Illustrative examples based on the described methodology for synthesizing peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment via tandem GBB and Ugi reactions. nih.govbeilstein-journals.org

Computational Chemistry and Molecular Modeling Studies of N Imidazo 1,2 a Pyridin 2 Yl Acetamide

Quantum Computational Methods and Density Functional Theory (DFT)

Quantum computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecular systems. These methods are instrumental in predicting molecular geometries, orbital energies, and various spectroscopic features. For N-(imidazo[1,2-a]pyridin-2-yl)acetamide and its derivatives, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to gain deep insights into the molecule's behavior and reactivity. researchgate.net Such studies are foundational for understanding intramolecular interactions and potential applications in various chemical fields. researchgate.netacs.org

Optimized Structural Characteristics: Bond Lengths and Angles

The optimization of the molecular structure is the initial step in computational analysis, providing the most stable conformation of the molecule at its lowest energy state. For imidazo[1,2-a]pyridine (B132010) derivatives, this process reveals crucial information about the planarity of the fused ring system and the orientation of the acetamide (B32628) substituent.

While specific experimental crystallographic data for this compound is not available in the retrieved sources, computational studies on analogous structures, such as N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, show that DFT calculations can accurately predict bond lengths and angles that are in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net For instance, in a similar compound, the torsion angle between the imidazo[1,2-a]pyridine ring and an adjacent phenyl ring was found to be 9.04(5)°. nih.govresearchgate.netnih.gov The N-H bond distances are typically restrained to around 0.87 Å in such calculations. nih.gov

The table below presents typical bond lengths for the core functional groups found in this compound, based on general experimental data for acetamide and related structures.

Bond TypeTypical Experimental Bond Length (Å)
C=O1.220
C-N (amide)1.380
C-C (amide)1.519
N-H (amide)1.022
C-H (methyl)1.124
Data derived from experimental values for acetamide. nist.gov

Similarly, bond angles determine the three-dimensional shape of the molecule.

AtomsTypical Experimental Bond Angle (°)
N-C=O121.994
C-C-N (amide)115.100
C-C=O122.900
H-N-H (amide)117.978
Data derived from experimental values for acetamide. nist.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating sites susceptible to electrophilic attack, while the LUMO is an electron acceptor, marking sites for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. In computational studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, the HOMO is often located over the imidazo[1,2-a]pyrimidine moiety, while the LUMO is distributed across the entire molecule. The energy gap for such compounds provides insights into their charge transfer capabilities.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue represents positive potential (electron-poor areas, prone to nucleophilic attack).

For molecules containing electronegative atoms like oxygen and nitrogen, the MEP analysis typically shows a significant negative potential around these atoms. In studies of similar compounds, the most negative potential is concentrated around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. researchgate.net The range of the electrostatic potential, for example from -5.657e-2 to +5.657e-2, provides a quantitative measure of the charge distribution across the molecule's surface. researchgate.net

Natural Bond Orbital (NBO) Analysis

Key interactions in molecules like this compound would involve electron delocalization from lone pairs of oxygen and nitrogen atoms to anti-bonding orbitals (π) of adjacent carbonyl and imine groups. These n → π and π → π* transitions are indicative of the electron delocalization that stabilizes the molecular structure. The NBO method is effective in explaining the energetic contributions of both hyperconjugative and Lewis-type interactions to the stability of a molecule. rsc.org

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. wikipedia.org This analysis helps in understanding the distribution of electrons and identifying the electrostatic properties of the molecule. researchgate.net The calculated Mulliken charges are sensitive to the basis set used in the computation. wikipedia.org

In related imidazo[1,2-a]pyridine structures, the Mulliken charge analysis typically reveals that the nitrogen and oxygen atoms carry negative charges due to their high electronegativity, while the adjacent carbon atoms exhibit positive charges. This information is critical for understanding the molecule's dipole moment and its interaction with other polar molecules.

First-Order Hyperpolarizability Calculations for Non-Linear Optics (NLO)

The study of non-linear optical (NLO) properties is essential for the development of new materials for optoelectronic applications. The first-order hyperpolarizability (β₀) is a key parameter that measures the NLO response of a molecule. Molecules with large β₀ values are promising candidates for NLO materials.

Computational calculations of β₀ for imidazo[1,2-a]pyridine derivatives have been performed to assess their NLO potential. researchgate.net A high β₀ value is often associated with significant intramolecular charge transfer, which is facilitated by the presence of electron-donating and electron-accepting groups within the molecule. The computed hyperpolarizability, along with the dipole moment components (μx, μy, μz) and the total dipole moment (μ), provides a comprehensive picture of the molecule's NLO characteristics.

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound derivatives, and a biological target, typically a protein receptor.

Binding Pattern Establishment with Target Receptors

While specific docking studies on this compound are not extensively documented in the available literature, numerous studies on its derivatives have established their binding patterns with various receptors, indicating the therapeutic potential of this chemical scaffold.

For instance, a series of novel imidazo[1,2-a]pyridine hybrids were synthesized and docked against the 3D structure of human leukotriene A4 hydrolase (LTA4H), a target for anti-inflammatory drugs. One of the hybrids, HB7, demonstrated a strong binding affinity with a score of -11.237 Kcal/mol, which was significantly better than the original ligand's score of -6.908 Kcal/mol. mdpi.com This suggests a high potential for these compounds to inhibit the enzyme's activity.

In another study, phenothiazine-containing imidazo[1,2-a]pyridine derivatives were evaluated as inhibitors of microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer progression. The molecular docking analysis of these compounds showed binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov

Furthermore, computational studies on Alpidem, a derivative of this compound, investigated its interaction with enzymes associated with Alzheimer's disease. The docking simulations revealed binding energy values of -8.00 kcal/mol with the acetylcholinesterase enzyme (PDB ID: 2Z5X) and -9.60 kcal/mol with the monoamine oxidase B enzyme (PDB ID: 4BDT), indicating a strong binding affinity and potential for neuroprotective activity. ccspublishing.org.cn

Interactive Data Table: Binding Affinities of this compound Derivatives

Derivative Target Receptor Binding Affinity (kcal/mol)
Imidazo[1,2-a]pyridine hybrid (HB7) Human LTA4H (3U9W) -11.237 mdpi.com
Phenothiazine-containing derivatives MARK4 Protein -8.1 to -10.4 nih.gov
Alpidem Acetylcholinesterase (2Z5X) -8.00 ccspublishing.org.cn

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis provides insights into the packing of molecules and the nature of the forces that hold them together.

A detailed Hirshfeld surface analysis was performed on N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, a compound structurally related to zolpidem. The analysis revealed that H···H interactions are the most significant contributors to the crystal packing, accounting for 60.1% of the total interactions. researchgate.net This indicates that van der Waals forces play a major role in the stability of the crystal structure.

Similarly, a study on N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide highlighted the presence of N—H⋯N hydrogen bonds that interconnect columns of molecules. chembam.com The intermolecular interactions for 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate were also investigated, showing that H···H (36.2%), H···C/C···H (20.5%), and H···O/O···H (20.0%) interactions are the most important for the crystal packing. chembam.com

Interactive Data Table: Hirshfeld Surface Interaction Percentages for Imidazo[1,2-a]pyridine Derivatives

Compound H···H Interactions (%) H···C/C···H Interactions (%) H···O/O···H Interactions (%) H···N/N···H Interactions (%) Other Interactions (%)
N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide 60.1 researchgate.net - - - 39.9

Green Metric Calculations in Computational Synthesis Design

Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact. Computational methods can be used to calculate various green metrics to assess the efficiency and sustainability of a chemical process before it is carried out in a laboratory.

For the synthesis of imidazo[1,2-a]pyrimidine derivatives, which are structurally similar to the title compound, a study calculated several green metrics for a four-step synthetic protocol. nih.gov These metrics include:

Atom Economy (AE): Measures the efficiency of a reaction in converting reactants to the desired product.

Carbon Efficiency (CE): Indicates the percentage of carbon from the reactants that is incorporated into the final product.

Reaction Mass Efficiency (RME): Calculates the percentage of the mass of the product relative to the total mass of reactants.

Mass Intensity (MI): The ratio of the total mass used in a process to the mass of the product.

E-Factor: The ratio of the mass of waste to the mass of the product.

The results for the synthesized imidazo[1,2-a]pyrimidine derivatives indicated good to excellent green metrics, with high percentages for CE, AE, and RME, and low values for MI and E-Factor. nih.gov This suggests that the synthetic route is relatively environmentally friendly.

Beyond calculations, green synthesis of imidazo[1,2-a]pyridines has been explored through various methods, such as microwave-assisted synthesis in solvent-free conditions using Al2O3 as a catalyst and the use of environmentally benign catalysts like molecular iodine. rsc.orgacs.org These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Interactive Data Table: Green Metrics for the Synthesis of an Imidazo[1,2-a]pyrimidine Derivative (Compound 7a)

Metric Value
Carbon Efficiency (%) 81.8 nih.gov
Atom Economy (%) 89.2 nih.gov
Reaction Mass Efficiency (%) 72.9 nih.gov
Mass Intensity 1.37 nih.gov

Investigation of Biological Activity Mechanisms in Vitro of N Imidazo 1,2 a Pyridin 2 Yl Acetamide and Its Derivatives

Antimicrobial Activities

Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated notable efficacy against a range of microbial pathogens, including various bacteria and fungi. The antimicrobial potential is largely influenced by the nature and position of substituents on the fused heterocyclic ring system.

Antibacterial Efficacy and Spectrum

Derivatives of the imidazo[1,2-a]pyridine core have shown significant antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb). Research has led to the development of compounds with potent, nanomolar-level inhibitory action. nih.govrsc.org

A series of imidazo[1,2-a]pyridine-3-carboxamides displayed exceptional potency against the Mtb H37Rv strain. nih.gov Twelve compounds from this series showed Minimum Inhibitory Concentrations (MICs) at or below 1 µM. nih.gov Notably, five of these derivatives exhibited MIC values of ≤0.006 μM. nih.gov Further structure-activity relationship (SAR) studies revealed that larger, more lipophilic biaryl ethers attached to the core structure resulted in nanomolar potency. nih.govrsc.org For instance, a derivative featuring a 7-chloro substitution on the imidazo[1,2-a]pyridine ring and a fluorine on the biaryl ether (compound 18) had an outstanding MIC of 0.004 μM. nih.gov Another compound from a series of imidazo[1,2-a]pyridine amides (IPA-6) was found to be 125 times more potent than the standard drug ethambutol, with a MIC of 0.05 µg/mL. nih.gov

The antibacterial spectrum is not limited to Mtb. A separate study on 2-Chloro-N-(4-(6-chloro-H-imidazo[1,2-a]pyridin-2-yl)phenyl) acetamide (B32628) derivatives showed good antitubercular activity, with MICs ranging from 1.6 to 25 μg/mL. researchgate.net In another investigation, imidazo[1,2-a]pyridine derivatives incorporating benzylpiperazinyl moieties were effective against plant-pathogenic bacteria. rsc.org One such compound, C19, demonstrated remarkable efficacy against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with EC50 values of 2.16 μg/mL and 4.64 μg/mL, respectively. rsc.org

However, not all derivatives show broad-spectrum activity. A series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines were evaluated against Staphylococcus aureus and Pseudomonas aeruginosa but showed no antibacterial activity. rsc.org This highlights the critical role that specific substitutions play in determining the antibacterial efficacy and spectrum of these compounds. rsc.orgresearchgate.net Preliminary studies suggest that bromo-fluoro substituents can significantly enhance antimicrobial activity. researchgate.net

Table 1: In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Derivative Target Organism Activity (MIC/EC50) Source(s)
Imidazo[1,2-a]pyridine-3-carboxamide (Cpd 18) Mycobacterium tuberculosis H37Rv 0.004 µM nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide (Cpd 16) Mycobacterium tuberculosis H37Rv 0.006 µM nih.gov
Imidazo[1,2-a]pyridine amide (IPA-6) Mycobacterium tuberculosis H37Rv 0.05 µg/mL nih.gov
Imidazo[1,2-a]pyridine amide (IPA-9) Mycobacterium tuberculosis H37Rv 0.4 µg/mL nih.gov
Imidazo[1,2-a]pyridine sulfonamide (IPS-1) Mycobacterium tuberculosis H37Rv 0.4 µg/mL nih.gov
2-Chloro-N-(phenyl) acetamide derivative Mycobacterium tuberculosis H37Rv 1.6 - 25 µg/mL researchgate.net
Benzylpiperazinyl derivative (C19) Xanthomonas oryzae pv. oryzae 2.16 µg/mL (EC50) rsc.org
Benzylpiperazinyl derivative (C19) Xanthomonas axonopodis pv. citri 4.64 µg/mL (EC50) rsc.org

Antifungal Efficacy

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antifungal agents. researchgate.netnih.gov Various derivatives have been synthesized and tested against clinically relevant fungal species, particularly from the genus Candida.

In one study, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated against a resistant strain of Candida albicans. Four of the ten synthesized compounds showed significant activity, with Minimum Inhibitory Concentrations (MICs) below 300 μmol/L. The most potent of these, compound 10i, exhibited a MIC of 41.98 μmol/L.

Another study focused on imidazo[1,2-a]pyridinyl-arylacrylonitriles, which were tested against Candida albicans, Candida tropicalis, and Candida glabrata. These compounds proved to have strong antifungal activities. A derivative with a chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring (compound 5) was particularly effective against C. albicans (MIC = 2.8 µM) and C. tropicalis (MIC = 1.4 µM). The unsubstituted parent compound of this series also showed good activity against C. albicans, with a MIC of 6.37 μM. These findings underscore the potential of this chemical class to yield potent anticandidal agents.

Table 2: In Vitro Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Derivative Target Organism Activity (MIC) Source(s)
Imidazo[1,2-a]pyridinyl-arylacrylonitrile (Cpd 5) Candida tropicalis 1.4 µM
Imidazo[1,2-a]pyridinyl-arylacrylonitrile (Cpd 5) Candida albicans 2.8 µM
Imidazo[1,2-a]pyridinyl-arylacrylonitrile (Cpd 3a) Candida albicans 6.37 µM
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (Cpd 10i) Candida albicans 41.98 µmol/L

Anticancer Activity

The imidazo[1,2-a]pyridine nucleus is a key pharmacophore in a number of potent anticancer agents due to its ability to inhibit critical cell signaling pathways involved in tumor growth and proliferation. nih.gov

Inhibition of Kinase Pathways (e.g., PI3K/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently overactivated in many cancers, making it a prime target for therapeutic intervention. nih.gov Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors. rsc.org

One study reported a series of imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors, with one compound featuring a 1,2,4-oxadiazole (B8745197) group demonstrating a potent IC50 value of 2 nM for PI3Kα. nih.gov Another research effort led to the discovery of compound 15a, a potent dual PI3K/mTOR inhibitor that was observed to inhibit the phosphorylation of Akt and its downstream target p70S6K in cancer cell lines. rsc.org

Further development in this area yielded a highly potent dual PI3K/mTOR inhibitor, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (compound 7), which exhibited excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. Similarly, a separate series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as PI3Kα inhibitors. The most potent compound from this series, 13k, inhibited PI3Kα with an IC50 value of 1.94 nM and induced cell cycle arrest and apoptosis in HCC827 lung cancer cells. These findings confirm that the imidazo[1,2-a]pyridine scaffold is a highly effective framework for designing potent and selective inhibitors of the PI3K/mTOR pathway. rsc.orgnih.gov

Table 3: In Vitro Kinase Inhibition by Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Target Kinase Activity (IC50) Source(s)
Compound 7 (Dual Inhibitor) PI3K 0.20 nM
Compound 13k PI3Kα 1.94 nM
1,2,4-Oxadiazole Derivative PI3Kα 2 nM nih.gov
Compound 7 (Dual Inhibitor) mTOR 21 nM

Enzyme Inhibition Studies

Beyond kinase inhibition, imidazo[1,2-a]pyridine derivatives have been explored as inhibitors of other key enzymes implicated in disease, such as cholinesterases.

Cholinesterase Inhibition (AChE, BChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. nih.gov The in vitro evaluation demonstrated that most of the synthesized compounds possessed good inhibitory activities against both AChE and BChE. nih.gov Within the tested series, compound 4a was identified as the most active AChE inhibitor, while compound 4g was the most active BChE inhibitor. nih.gov Although the specific IC50 values were not available in the reviewed literature abstracts, these compounds were highlighted as the most potent in their class. nih.gov

While not imidazo[1,2-a]pyridines, related imidazo[1,2-b]pyridazine (B131497) compounds have also shown potent AChE inhibitory activity, with IC50 values in the range of 40–50 nM, indicating the broader potential of the imidazo-azine family as a source for cholinesterase inhibitors.

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. chemicalpapers.com Various derivatives of the imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their α-glucosidase inhibitory potential.

A novel series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives was designed and tested for α-glucosidase inhibitory activity. Among the synthesized compounds, one derivative (compound 5g) showed an IC50 value of 3.7 μM, proving to be significantly more potent—approximately 18 times so—than the standard inhibitor, acarbose (B1664774), which has an IC50 of 67.4 μM. researchgate.net

In another study, imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were evaluated. acs.orgnih.gov These compounds exhibited notable inhibitory activity against α-glucosidase, with some derivatives showing higher potency than acarbose (Kᵢ = 24.36 ± 3.12 μM). acs.org Specifically, compounds 8b , 8e , and 8i displayed Kᵢ values of 6.09 ± 0.37 μM, 13.03 ± 2.43 μM, and 15.68 ± 1.97 μM, respectively. acs.org

Furthermore, a library of 3-amino-2,4-diarylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (B1208166) derivatives demonstrated excellent inhibitory activities against Saccharomyces cerevisiae α-glucosidase, with IC50 values ranging from 16.4 ± 0.36 μM to 297.0 ± 1.2 μM, compared to the standard inhibitor's IC50 of 750.0 ± 1.5 μM. nih.govresearchgate.net The most potent of this series, compound 3k , had an IC50 of 16.4 ± 0.36 μM against yeast α-glucosidase and 45.0 ± 8.2 μM against rat small intestine α-glucosidase. nih.govresearchgate.net Kinetic studies revealed this compound acts as a competitive inhibitor. researchgate.net

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Class Target Enzyme IC50 / Kᵢ (µM) Standard Inhibitor (IC50 / Kᵢ) Reference
2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine (5g) α-Glucosidase 3.7 Acarbose (67.4 µM) researchgate.net
Imidazo[1,2-a]pyridine-1,3,4-thiadiazole (8b) α-Glucosidase 6.09 ± 0.37 Acarbose (24.36 ± 3.12 µM) acs.org
Imidazo[1,2-a]pyridine-1,3,4-thiadiazole (8e) α-Glucosidase 13.03 ± 2.43 Acarbose (24.36 ± 3.12 µM) acs.org
3-amino-benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (3k) Yeast α-Glucosidase 16.4 ± 0.36 Acarbose (750.0 ± 1.5 µM) nih.govresearchgate.net
3-amino-benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (3k) Rat α-Glucosidase 45.0 ± 8.2 - nih.govresearchgate.net

tRNA-(Guanine37-N1)-methyltransferase (TrmD) Inhibition

The enzyme tRNA-(guanine37-N1)-methyltransferase (TrmD) is essential for bacterial survival as it catalyzes a critical tRNA modification, ensuring the correct reading frame during protein synthesis. wikipedia.org This makes TrmD an attractive target for developing new antibiotics. nih.govnih.gov While the imidazo[1,2-a]pyridine scaffold is known for broad antimicrobial activity, specific studies directly linking N-(imidazo[1,2-a]pyridin-2-yl)acetamide or its close derivatives to TrmD inhibition are not extensively detailed in the provided results. However, the search for novel TrmD inhibitors is an active area of research. For instance, a series of thienopyrimidinone derivatives has been identified with nanomolar potency against TrmD from pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.govnih.gov This highlights the strategy of targeting essential bacterial enzymes, a principle that could guide future development of imidazo[1,2-a]pyridine-based antibacterial agents.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the conversion of arachidonic acid into prostaglandins, mediators of inflammation and pain. nih.govnih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. researchgate.netingentaconnect.com Numerous studies have focused on designing imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors.

One study detailed a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potent and selective COX-2 inhibitors. nih.gov The most active compound in this series, 5n , exhibited a COX-2 IC50 value of 0.07 µM and a high selectivity index (SI) of 508.6. nih.gov The presence of a methylsulfonyl (SO₂Me) group was found to be crucial for this high potency and selectivity, as it fits into a secondary pocket of the COX-2 active site. nih.gov

Another investigation of imidazo[1,2-a]pyridines with a morpholinomethyl group at the C-3 position also yielded potent and selective COX-2 inhibitors. ingentaconnect.com Compound 6f from this series showed an IC50 of 0.07 µM for COX-2 and a selectivity index of 217.1. ingentaconnect.com Similarly, a different series of imidazo[1,2-a]pyridine derivatives produced compounds with COX-2 IC50 values in the 0.05 to 0.13 µM range and selectivity indices from 51.3 to 897.1. nih.gov

Table 2: In Vitro COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound Series Most Potent Compound COX-2 IC50 (µM) Selectivity Index (SI) Reference
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines 5n 0.07 508.6 nih.gov
3-(phenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridines 5e, 5f, 5j 0.05 - nih.gov
3-(morpholinomethyl)H-imidazo[1,2-a]pyridines 6f 0.07 217.1 ingentaconnect.com
Methylsulfonyl-containing imidazo[1,2-a]pyridines 10c 1.06 - researchgate.net

Antiviral Activities

The imidazo[1,2-a]pyridine core is recognized for its potential in developing antiviral agents. nih.govbenthamscience.comnih.gov Research has explored derivatives of this scaffold against various viruses, including Human Immunodeficiency Virus (HIV).

A study on imidazo[1,2-a]pyridine-Schiff base derivatives evaluated their in vitro antiviral activity against HIV-1 and HIV-2. rsc.org One compound, 4a , showed activity with EC50 values of 82.02 µg/ml against HIV-1 and 47.72 µg/ml against HIV-2. rsc.org Molecular docking studies suggested that these compounds interact with the HIV-1 reverse transcriptase enzyme. rsc.org In another study, the synthesis and antiviral activity of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain were reported, where structure-activity relationship (SAR) studies identified hydrophobicity as a key factor for their antiviral effects. nih.gov

Antitubercular Activities

Imidazo[1,2-a]pyridines are a prominent class of compounds being investigated as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.govrsc.org

A series of 2-chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl) acetamide derivatives were synthesized and screened against Mtb H37Rv, showing good activity with Minimum Inhibitory Concentration (MIC) values in the range of 1.6–25 µg/mL. researchgate.net Another study on imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) identified compounds with excellent anti-TB activity. rsc.org The most potent compound, IPA-6 , had an MIC of 0.05 µg/mL, making it 125 times more potent than the standard drug ethambutol. rsc.org

Further research on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed seven compounds with MIC₉₀ values of ≤1 µM against various Mtb strains. acs.org Some compounds in this class demonstrated impressive MIC₉₀ values as low as ≤0.006 µM. rsc.org The mechanism of action for some of these derivatives is believed to involve the inhibition of QcrB, a subunit of the electron transport chain's ubiquinol (B23937) cytochrome c reductase, which is vital for cellular energy generation. nih.govplos.org Other derivatives have been found to be potent inhibitors of mycobacterial ATP synthesis. rsc.org

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv

Compound Series Activity Metric Potency Range Reference
Imidazo[1,2-a]pyridine amides MIC 0.05–≤100 µg/mL rsc.org
2-chloro-N-(4-(6-chloro...)acetamides MIC 1.6–25 µg/mL researchgate.net
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MIC₉₀ ≤1 µM acs.org
Imidazo[1,2-a]pyridine-3-carboxamides MIC₉₀ ≤0.006 µM rsc.org
Imidazo[1,2-a]pyridine ethers (IPE) MIC₈₀ <0.5 µM nih.govrsc.org

Anxiolytic and Hypnotic-Related Mechanistic Studies

Several drugs based on the imidazopyridine scaffold, such as Zolpidem and Alpidem, are known for their sedative, hypnotic, and anxiolytic properties. rsc.orgwikipedia.org The primary mechanism for these effects is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. wikipedia.orggoogle.com

Imidazo[1,2-a]pyrimidine derivatives have been developed as high-affinity agonists for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov Research has focused on achieving functional selectivity for specific GABA-A receptor subtypes, particularly the α2 and α3 subtypes, which are associated with anxiolytic effects without the strong sedative effects linked to the α1 subtype. nih.govnih.gov A series of 7-substituted imidazo[1,2-a]pyrimidines were reported as functionally selective agonists for the α2/α3 subtypes, demonstrating anxiolytic properties in animal models with minimal sedation. nih.gov

Other Reported Biological Activities (e.g., Antimalarial, Anti-inflammatory)

Beyond the activities previously detailed, the imidazo[1,2-a]pyridine scaffold has been explored for other therapeutic applications, including anti-inflammatory, antimalarial, and antifungal activities. nih.govscirp.orgresearchgate.net

Anti-inflammatory Activity: The anti-inflammatory properties of imidazo[1,2-a]pyridines are often linked to their inhibition of the COX-2 enzyme, as discussed in section 5.3.4. nih.gov A recent study on a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines. nih.govnih.gov

Antimalarial Activity: Benzimidazole and imidazopyridine derivatives have shown potential as antimalarial agents, with some compounds exhibiting activity through the inhibition of β-hematic formation. researchgate.net

Antifungal Activity: The imidazo[1,2-a]pyridine heterocycle is known for its antifungal properties. scirp.org A study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives showed activity against a resistant strain of Candida albicans, with the most potent compound recording a MIC of 41.98 μmol/L. scirp.org

Structure Activity Relationship Sar Studies of N Imidazo 1,2 a Pyridin 2 Yl Acetamide Analogs

Influence of Substituent Variations on Biological Potency

The biological potency of N-(imidazo[1,2-a]pyridin-2-yl)acetamide analogs is highly sensitive to the nature and substitution pattern on the heterocyclic core and the N-acyl group. Systematic modifications have revealed key determinants of activity for different therapeutic targets.

In the context of c-Met kinase inhibition, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives revealed that substituents on the core and the amide N-terminus play a significant role. nih.gov For instance, replacement of a morpholinoethyl group on the N-terminus of the amide with a noncyclic dimethylaminoethyl group resulted in a slight improvement in cellular inhibitory activity against the EBC-1 cancer cell line. nih.gov Further exploration showed that modifying the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring is a viable strategy for developing potent PI3Kα inhibitors. semanticscholar.org A substantial increase in potency was observed when 4-fluoro or 2,4-difluoro groups were incorporated into a pyridinesulfonamide substituent at the 8-position. semanticscholar.org

For antitubercular activity, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides (a related series) indicated that 3-carboxylate analogs were more potent than their 3-oxoacetamide and 3-acetamide counterparts. nih.gov A strong correlation was found between lipophilicity and potency, where bulky and more lipophilic biaryl ethers achieved nanomolar potency against Mycobacterium tuberculosis. nih.gov Similarly, in the pursuit of anticancer agents, it was found that for N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, compounds with chloro substituents generally displayed better cytotoxic activities than those with hydrogen or methoxy groups at the same position. mdpi.com

Studies on ligands for peripheral benzodiazepine (B76468) receptors (PBRs) showed that introducing polar substituents or ionizable functional groups at the 2- and 8-positions of the imidazo[1,2-a]pyridine skeleton was a key strategy. High affinity for PBRs was achieved with substituents that have hydrogen bond acceptor and/or donor properties. nih.govresearchgate.net

Table 1: Effect of Substituent Variation on c-Met Kinase Inhibition nih.gov
CompoundSubstituent at C-6Substituent at C-7Substituent at C-8Amide N-terminus Groupc-Met IC₅₀ (nM)EBC-1 Cell IC₅₀ (nM)
22e1-methylpyrazoleHH(S)-1-(pyrrolidin-2-yl)methyl3.945
22h1-methylpyrazoleHH2-morpholinoethyl7.851
22i1-methylpyrazoleHH2-(dimethylamino)ethyl2.449

Positional Effects of Functional Groups on Activity Profiles

The specific position of functional groups on the imidazo[1,2-a]pyridine scaffold is a critical factor that dictates the biological activity profile of this compound analogs. The spatial arrangement of substituents affects how the molecule fits into and interacts with the binding site of its target protein.

For c-Met inhibitors, the positioning of bulky groups at C-8 of the imidazo[1,2-a]pyridine core can be detrimental to activity. For example, a trifluoromethyl (CF₃) group at the C-8 position resulted in a loss of inhibitory activity because the bulky substituent could not enter an internal pocket within the enzyme's binding site. nih.gov In contrast, for RAF kinase inhibitors, hydrophobic meta-substituents (like CF₃) on a benzamide moiety attached to the 6-position of the core fit well into a hydrophobic pocket created by the "DFG-out" conformation of the kinase, enhancing potency. daneshyari.com

Research into PI3Kα inhibitors also highlights the importance of substituent placement. The design strategy involved modifying the 2, 6, and 8-positions, with an established pyridinesulfonamide at the 8-position proving to be an optimal substituent for high potency. semanticscholar.org The introduction of polar and ionizable groups has been particularly explored at the 2- and 8-positions for developing ligands for peripheral benzodiazepine receptors. nih.govresearchgate.net Much of the synthetic and functionalization research on imidazo[1,2-a]pyridines has historically focused on the C-3 position, indicating its significance as a key site for modification to influence biological outcomes. mdpi.com

Table 2: Influence of Substituent Position on c-Met Inhibition nih.gov
CompoundScaffoldSubstituentPositionc-Met IC₅₀ (µM)Comment
15aImidazo[1,2-a]pyridine1-methylpyrazoleC-62.18Moderate activity.
15cImidazo[1,2-a]pyridineCF₃C-8>10Loss of activity due to steric hindrance by the bulky C-8 substituent.
15gImidazo[1,2-a]pyridineQuinolineC-60.019High potency.

Pharmacophore Elucidation for Target Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound analogs, these studies have provided critical insights into the key interactions driving their biological effects.

In the inhibition of c-Met kinase, a key pharmacophoric feature is the ability of the imidazo[1,2-a]pyridine core to engage in specific interactions within the ATP-binding site. X-ray crystallography has shown that the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold forms a crucial hydrogen bond with the amino acid residue Asp-1222. nih.gov Furthermore, the fused ring system participates in a π-π stacking interaction with Tyr-1230, which is considered critical for potent c-Met inhibition. nih.gov

For a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs designed as RAF inhibitors, a critical hydrogen bond was identified between the ortho-nitrogen of the acetamide (B32628) group and the backbone amide NH of the hinge residue Cys532. daneshyari.com This interaction helps to anchor the inhibitor in the correct orientation within the kinase hinge region, a common feature for many Type II kinase inhibitors. Hydrophobic substituents at the meta-position of the benzamide moiety were also identified as a key pharmacophoric element, occupying a hydrophobic pocket. daneshyari.com

These models, which combine hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings in a specific spatial arrangement, are invaluable for the rational design of new, more potent, and selective analogs.

Medicinal Chemistry and Drug Discovery Implications of the N Imidazo 1,2 a Pyridin 2 Yl Acetamide Scaffold

Role as a Privileged Heterocyclic Scaffold

The imidazo[1,2-a]pyridine (B132010) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for drug discovery. nih.govrsc.org The prominence of this scaffold is due to its unique structural and electronic properties, including its rigid, planar geometry and the presence of both hydrogen bond donors and acceptors, which facilitate interactions with a variety of protein active sites. nih.gov

The broad utility of the imidazo[1,2-a]pyridine scaffold is demonstrated by its presence in compounds targeting a vast spectrum of diseases. nih.govresearchgate.net Researchers have successfully developed derivatives with potent anticancer, antimycobacterial, antiviral, anti-inflammatory, and antifungal activities. nih.govnih.govacs.org This scaffold is a key component in numerous research programs aimed at discovering new treatments for conditions ranging from common infections to life-threatening cancers and neurodegenerative disorders. nih.govnih.gov For instance, modifications to the core structure have yielded potent inhibitors of STAT3 for gastric cancer nih.gov, Nek2 inhibitors for various tumors nih.gov, and agents active against melanoma. nih.gov The successful development of drugs like Zolpidem and Alpidem further cements the pharmacological importance of this heterocyclic system.

Table 1: Examples of Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Derivative ClassBiological Target/ActivityTherapeutic AreaSource
Imidazo[1,2-a]pyridine amides (e.g., Q203)QcrB (part of the cytochrome bcc complex)Tuberculosis researchgate.netnih.gov
Diarylureas with imidazo[1,2-a]pyridine scaffoldAntiproliferative activityMelanoma (Cancer) nih.gov
Substituted imidazo[1,2-a]pyridinesSTAT3 signaling pathwayGastric Cancer nih.gov
Imidazo[1,2-a]pyridine derivatives (e.g., MBM-55)Nek2 kinase inhibitionCancer nih.gov
Imidazo[1,2-a]pyridine ethersATP synthase inhibitionTuberculosis rsc.org

Scaffold Hopping and Lead Optimization Strategies

In drug discovery, lead optimization and scaffold hopping are critical strategies for transforming an initial "hit" compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyridine scaffold has proven to be exceptionally amenable to these approaches.

A prime example of successful lead optimization is the development of the anti-tuberculosis clinical candidate, Q203. nih.govacs.org Starting from an initial imidazo[1,2-a]pyridine amide lead compound, researchers systematically optimized the structure. researchgate.netnih.gov They discovered that the amide linker and the linearity and lipophilicity of the amine portion of the molecule were crucial for potent activity against Mycobacterium tuberculosis. nih.govacs.org This optimization campaign led to Q203, a compound with not only excellent oral bioavailability and high exposure in preclinical models but also a significant reduction in bacterial load in mouse infection models. nih.gov

Scaffold hopping , which involves replacing a central molecular core with a structurally different one while retaining similar biological activity, has also been effectively applied. Starting from the imidazo[1,2-a]pyridine-based anti-TB agent Q203, researchers designed a library of pyrazolo[1,5-a]pyridines, a different heterocyclic scaffold. rsc.org This effort resulted in the compound TB47, which was equipotent to Q203 and also inhibited the same target, QcrB. rsc.org This demonstrates how the pharmacophoric features of the original imidazo[1,2-a]pyridine lead could be successfully transferred to a new scaffold to generate novel drug candidates. rsc.org Another scaffold hop from the same series led to the development of an imidazo[2,1-b]thiazole (B1210989) derivative, further illustrating the versatility of this strategy. rsc.org

Table 2: Lead Optimization of Imidazo[1,2-a]pyridine Amides for Tuberculosis
CompoundDescriptionKey FindingsSource
Lead Compound 1Initial imidazo[1,2-a]pyridine amide (IPA) hitDemonstrated anti-TB activity but required optimization of pharmacokinetic properties. researchgate.netnih.gov
Q203 (Compound 50)Optimized clinical candidateResulted from structural modifications to improve linearity and lipophilicity. Showed excellent oral bioavailability (90.7%) and significant efficacy in mouse models. nih.gov
TB47Scaffold hop from Q203Replaced imidazo[1,2-a]pyridine core with pyrazolo[1,5-a]pyridine. Maintained equipotent activity against the same target (QcrB) with an excellent rat pharmacokinetic profile. rsc.org

Design of Hybrid Molecules for Multi-Target Approaches

A contemporary strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to create a single chemical entity. This approach aims to modulate multiple biological targets simultaneously, which can lead to enhanced efficacy or overcome drug resistance mechanisms. The imidazo[1,2-a]pyridine scaffold is an ideal building block for such designs.

One rational design strategy involved synthesizing imidazo[1,2-a]pyridine-isoquinoline hybrids to act as anticancer agents. researchgate.net By combining the imidazo[1,2-a]pyridine core with the isoquinoline (B145761) motif, known to be present in other kinase inhibitors, researchers developed potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). Several of these hybrid compounds displayed higher activity against breast cancer cell lines than the reference drug, erlotinib. researchgate.net

Another example is the conjugation of curcumin, a natural compound with known anti-inflammatory and anticancer properties, to the imidazo[1,2-a]pyridine scaffold. nih.gov This created hybrid molecules designed to act as tubulin polymerization inhibitors, a key mechanism for halting cell division in cancer. One of these curcumin-conjugated hybrids demonstrated potent growth inhibition across several cancer cell lines with low micromolar IC₅₀ values. nih.gov These studies highlight a sophisticated approach where the well-established biological relevance of the imidazo[1,2-a]pyridine scaffold is leveraged in combination with other pharmacophores to create novel, multi-functional therapeutic candidates.

Table 3: Imidazo[1,2-a]pyridine-Based Hybrid Molecules
Hybrid Molecule TypeConstituent ScaffoldsIntended Target/ActionTherapeutic AreaSource
Imidazo[1,2-a]pyridine-isoquinoline hybridsImidazo[1,2-a]pyridine + IsoquinolineEGFR Kinase InhibitionCancer (Breast) researchgate.net
Curcumin-conjugated imidazo[1,2-a]pyridinesImidazo[1,2-a]pyridine + CurcuminTubulin Polymerization InhibitionCancer nih.gov

Intellectual Property Landscape in Imidazo[1,2-a]pyridine Research

The intense research interest in the imidazo[1,2-a]pyridine scaffold is mirrored in the active intellectual property (IP) landscape surrounding its derivatives. Patents are a crucial element of the drug discovery and development process, protecting the innovation and investment required to bring a new drug to market. The breadth of patents filed for imidazo[1,2-a]pyridine-based compounds underscores their perceived therapeutic and commercial value.

Patents in this area cover a wide range of applications, demonstrating the scaffold's versatility. For example, patents have been granted for imidazo[1,2-a]pyridine derivatives specifically designed for the treatment of peptic ulcer diseases. google.com Another significant area of patent activity is in the field of infectious diseases, with patent applications covering novel imidazo[1,2-a]pyridine compounds and their use in treating or preventing tuberculosis. google.com These patents often claim not only specific compounds but also the methods of their synthesis and their application in pharmaceutical compositions. google.com The anticipation of future patentable combinations of imidazo[1,2-a]pyridine-based QcrB inhibitors with other anti-TB drugs further highlights the dynamic and commercially significant nature of this research area. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is continuously evolving, with a focus on efficiency, diversity, and regioselectivity. While classical methods exist, emerging research is centered on multicomponent reactions (MCRs) and novel catalytic systems that offer streamlined access to complex derivatives.

One of the most significant advancements is the use of the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.gov This method is considered a greener alternative for synthesizing imidazo[1,2-a]pyridines and has been utilized to create libraries of derivatives, including those developed as potential covalent inhibitors. mdpi.comrsc.org Tandem reactions, combining the GBBR with a subsequent Ugi reaction, have also been developed to produce complex peptidomimetics containing the imidazo[1,2-a]pyridine fragment, demonstrating the modularity of this approach. beilstein-journals.org

Another burgeoning area is the application of visible-light photoredox catalysis for C-H functionalization. mdpi.com These methods allow for the direct introduction of various functional groups onto the imidazo[1,2-a]pyridine ring under mild, often metal-free conditions. Research has demonstrated the successful C3-trifluoromethylation, C3-sulfonylation, and C3-alkoxycarbonylation of the scaffold using organic photosensitizers like eosin (B541160) Y or rose bengal, offering an energy-efficient route to novel analogues. mdpi.com

Synthetic Methodology Description Key Advantages Reference
Groebke–Blackburn–Bienaymé Reaction (GBBR) A three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.High atom economy, operational simplicity, access to diverse structures, considered a greener alternative. nih.govmdpi.comrsc.org
Tandem GBBR-Ugi Reaction A sequential combination of two multicomponent reactions to build complex, peptidomimetic structures.Rapid assembly of complex molecules with multiple diversity points from simple starting materials. beilstein-journals.org
Visible-Light Photoredox Catalysis Uses light energy to drive C-H functionalization reactions on the imidazo[1,2-a]pyridine core.Mild reaction conditions, high regioselectivity, often metal-free, energy-efficient. mdpi.com
Ultrasound-Assisted Synthesis Employs ultrasonic irradiation to promote the reaction, often in aqueous media.Reduced reaction times, improved yields, environmentally friendly (especially in water), often catalyst-free. organic-chemistry.org

Advanced Computational Studies for Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of imidazo[1,2-a]pyridine-based compounds. In-silico techniques are being employed to predict molecular properties, understand structure-activity relationships (SAR), and model interactions with biological targets.

Density Functional Theory (DFT) is a primary method used to investigate the structural and electronic properties of this class of compounds. nih.govnih.gov DFT calculations provide insights into frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting a molecule's reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from these calculations, help identify regions of a molecule that are likely to engage in electrostatic interactions with a biological receptor. nih.govnih.gov

Molecular docking is another critical computational tool used to predict the binding affinity and orientation of imidazo[1,2-a]pyridine derivatives within the active site of a target protein. This has been applied to explore the potential of derivatives as inhibitors for targets like PI3K/mTOR and enzymes associated with Alzheimer's disease. nih.govacs.org These predictive models help prioritize which novel compounds to synthesize and test, saving significant time and resources. For instance, a study on an imidazo[1,2-a]pyridine derivative used DFT and molecular docking to suggest its potential as an inhibitor for proteins implicated in neurodegenerative diseases. nih.gov

Computational Method Application in Research Predicted Properties Reference
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization, and molecular orbitals.Molecular stability, chemical reactivity, electronic properties (HOMO-LUMO gap). nih.govnih.gov
Molecular Docking Simulation of the interaction between a small molecule and a macromolecular target.Binding affinity, binding mode, identification of key intermolecular interactions (e.g., hydrogen bonds). nih.govacs.org
ADME Profiling (in-silico) Prediction of Absorption, Distribution, Metabolism, and Excretion properties.Drug-likeness, bioavailability scores, potential metabolic pathways. nih.gov
Molecular Electrostatic Potential (MEP) Mapping Visualization of the electrostatic potential on the molecule's surface.Identification of nucleophilic and electrophilic sites for potential receptor interactions. nih.govnih.gov

Exploration of New Biological Targets and Mechanisms

While the imidazo[1,2-a]pyridine scaffold is known for its role in established drugs, a major focus of current research is to explore its potential against new and challenging biological targets, particularly in oncology and infectious diseases. The versatility of the scaffold allows for its adaptation to a wide range of protein active sites.

In oncology, derivatives are being designed as potent and selective inhibitors of key signaling proteins. Research has led to the discovery of imidazo[1,2-a]pyridines that act as inhibitors of c-Met, a receptor tyrosine kinase often dysregulated in cancer. nih.gov Other studies have identified derivatives that function as dual PI3K/mTOR inhibitors and as covalent inhibitors of the KRAS G12C mutant protein, a significant target in intractable cancers. rsc.orgacs.org Furthermore, the scaffold has been shown to modulate inflammatory pathways crucial to cancer progression, such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade. nih.gov

In the field of infectious diseases, the imidazo[1,2-a]pyridine core is the basis for compounds being investigated as novel antituberculosis agents. nih.gov These compounds have been found to target essential mycobacterial enzymes like QcrB, which is part of the electron transport chain involved in energy production. nih.gov The potential antiviral activity is also an area of active exploration, with derivatives being investigated for their ability to block SARS-CoV-2 cell entry by targeting the spike protein and the human ACE2 receptor. nih.gov

Biological Target/Pathway Therapeutic Area Derivative Type/Mechanism Reference
c-Met Kinase OncologyPotent and selective kinase inhibitors designed via bioisosteric replacement. nih.gov
PI3K/mTOR OncologyDual inhibitors of the phosphoinositide 3-kinase (PI3K) and mTOR signaling pathway. acs.org
KRAS G12C OncologyTargeted covalent inhibitors that form an irreversible bond with the mutant protein. rsc.org
STAT3/NF-κB/iNOS/COX-2 Pathway Inflammation, OncologyModulation of key inflammatory signaling pathways to reduce pro-tumorigenic inflammation. nih.gov
QcrB (Cytochrome b subunit) Infectious Disease (Tuberculosis)Inhibition of the mycobacterial electron transport chain, blocking cellular energy production. nih.gov
SARS-CoV-2 Spike Protein / hACE2 Infectious Disease (COVID-19)Potential dual inhibitors designed to block the interaction between the virus and host cells. nih.gov

Integration of Green Chemistry Principles in Synthesis

There is a growing emphasis on incorporating green chemistry principles into the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. This involves the use of safer solvents, reducing waste, and improving energy efficiency.

The development of synthetic routes in environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is a key strategy. organic-chemistry.org For example, an ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been successfully performed in water, avoiding the need for metal catalysts and harsh organic solvents. organic-chemistry.org Multicomponent reactions like the GBBR are inherently aligned with green chemistry principles due to their high atom economy, as they combine multiple starting materials into the final product in a single step, reducing the number of synthetic operations and purification steps. mdpi.com

Furthermore, catalyst-free and solvent-free reaction conditions are being explored. "Grindstone chemistry," a mechanochemical approach, has been used for the synthesis of imidazo[1,2-a]pyridines without the need for any solvent, representing a significant step towards sustainable chemical manufacturing. nih.gov Researchers are also beginning to quantitatively assess the environmental performance of their synthetic routes using "green metrics" calculations, which evaluate factors like atom economy and reaction mass efficiency, to guide the development of more sustainable processes. nih.gov

Q & A

Q. What are the common synthetic routes for preparing N-(imidazo[1,2-a]pyridin-2-yl)acetamide derivatives?

A general method involves reacting 2-bromoaniline derivatives with imidazo[1,2-a]pyridine precursors under anhydrous conditions using Me₃Al as a catalyst in CH₂Cl₂. Purification via silica gel chromatography (EtOAc/PE) yields N-substituted acetamides. This approach allows modular access to diverse derivatives, as demonstrated by yields exceeding 70% for brominated and chlorinated analogs . Alternative routes include Rh(III)-catalyzed C-H amidation with dioxazolones, enabling direct functionalization of imidazoheterocycles .

Q. How are N-substituted imidazo[1,2-a]pyridin-2-yl-acetamides characterized in academic research?

Characterization typically involves:

  • ¹H/¹³C NMR to confirm substituent positioning and amide bond formation (e.g., δ 9.74 ppm for NH in ).
  • Mass spectrometry (ESIMS) to verify molecular weights (e.g., m/z 345 [M+1] for brominated derivatives) .
  • HPLC for purity assessment (>95% purity in kinase inhibitor studies) .

Q. What solvents and catalysts are optimal for synthesizing these compounds?

  • Solvents : Anhydrous CH₂Cl₂ is preferred for AlMe₃-mediated reactions to prevent hydrolysis .
  • Catalysts : Me₃Al (2M in toluene) facilitates nucleophilic substitution, while Rh(III) catalysts enable directed C-H amidation .
  • Temperature : Reactions often proceed at reflux (40–80°C) or under cryogenic conditions (–5°C) for sensitive intermediates .

Q. How do substituents on the imidazo[1,2-a]pyridine core influence biological activity?

Substituents like halogens (Br, Cl) or methyl groups enhance lipophilicity and target binding. For example, 6-chloro derivatives exhibit improved RET kinase inhibition (IC₅₀ < 100 nM) compared to non-halogenated analogs. Aryl groups at position 2 modulate selectivity for melatonin receptors (MT₂ > MT₁) .

Q. What are the stability and storage recommendations for these compounds?

Purified acetamides are stable under inert atmospheres at –20°C for months. Avoid prolonged exposure to light or moisture, as decomposition via hydrolysis or oxidation may occur .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of N-(imidazo[1,2-a]pyridin-2-yl)acetamides be mitigated?

Optimize stoichiometry (e.g., 1.5 equiv of 2-bromoaniline) and reaction time (4–6 hours for AlMe₃-mediated steps). Use continuous flow reactors to improve scalability and reduce by-products . For Rh-catalyzed reactions, employ electron-deficient dioxazolones to enhance regioselectivity .

Q. What computational methods are used to study electronic effects in imidazo[1,2-a]pyridine derivatives?

Density Functional Theory (DFT) calculations predict electronic distributions and reaction pathways. For example, DFT studies on aminoimidazodipyridines reveal charge transfer mechanisms critical for fluorescence properties .

Q. How should researchers analyze contradictory biological data across studies?

Discrepancies in kinase inhibition or receptor binding may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using internal controls (e.g., Zolpidem for GABAₐ receptor studies) and validate findings across cell lines .

Q. What strategies enable late-stage functionalization of imidazo[1,2-a]pyridine scaffolds?

Rh(III)-catalyzed C-H amidation allows direct introduction of acetamide groups at ortho positions of 2-arylimidazoheterocycles. This method avoids pre-functionalization and achieves >90% yields with broad substrate tolerance .

Q. How can selective kinase inhibitors be designed from this compound derivatives?

Introduce hydrophobic substituents (e.g., trifluoromethylphenyl) to enhance ATP-binding pocket interactions. Structure-activity relationship (SAR) studies on RET kinase inhibitors highlight the importance of meta-substituted aryl groups for potency (IC₅₀ = 32 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.